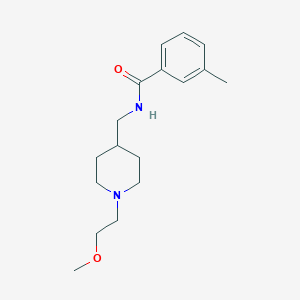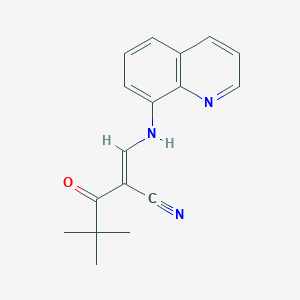
3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H11FN2O4 . It has an average mass of 290.246 Da and a monoisotopic mass of 290.070282 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a fluorine atom at the 3-position and a 2-methoxy-5-nitrophenyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H11FN2O4 , an average mass of 290.246 Da , and a monoisotopic mass of 290.070282 Da .Applications De Recherche Scientifique
Corrosion Inhibition Studies
A study by Mishra et al. (2018) focused on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamide derivatives on the acidic corrosion of mild steel. This research highlighted the role of electron withdrawing (e.g., nitro) and electron releasing (e.g., methoxy) substituents in enhancing corrosion inhibition efficiency. The findings revealed that compounds with methoxy substituents significantly improved inhibition performance, providing insights into the potential application of similar compounds for protecting metals from corrosion (Mishra et al., 2018).
Imaging of Neurological Disorders
Kepe et al. (2006) utilized a fluorine-labeled compound similar to 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide for positron emission tomography (PET) imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This study demonstrates the compound's application in neuroimaging to understand the pathological changes in Alzheimer's disease and potentially other neurological disorders (Kepe et al., 2006).
Synthetic Methodologies and Material Science
Research on synthetic methodologies and material science applications is also prevalent. For example, the study by Feiring et al. (1993) introduced new polyimides prepared from diamines, including structures related to this compound, showcasing their potential in electronics applications due to favorable thermal, mechanical, and electrical properties (Feiring et al., 1993).
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) developed fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations, demonstrating the versatile application of fluorinated compounds in developing sensitive and selective sensors for biological and environmental monitoring (Tanaka et al., 2001).
Propriétés
IUPAC Name |
3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDMFIRAAIHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)


![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)




![4-(4-Chloro-2-methylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2982411.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2982412.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)
